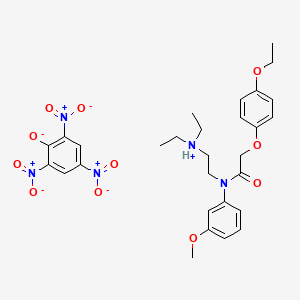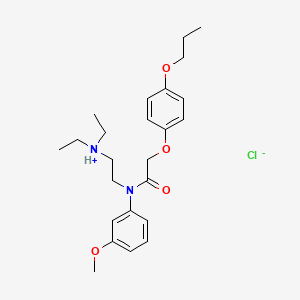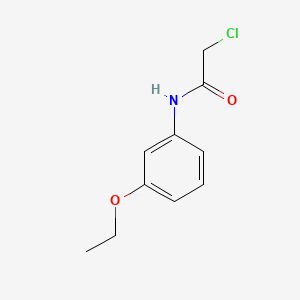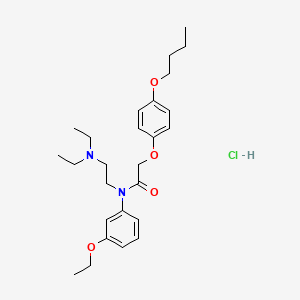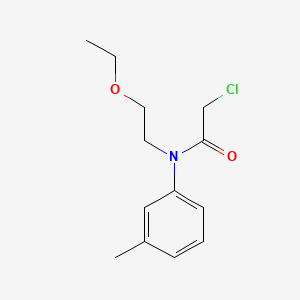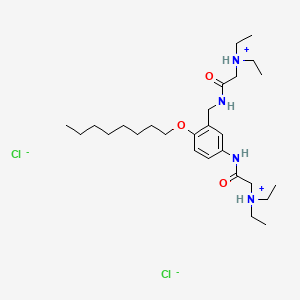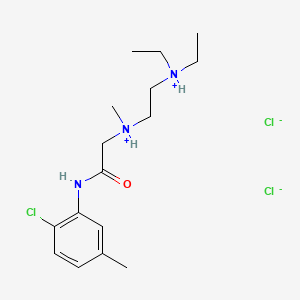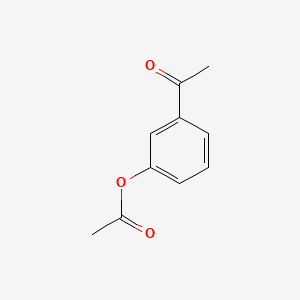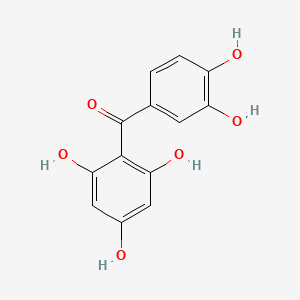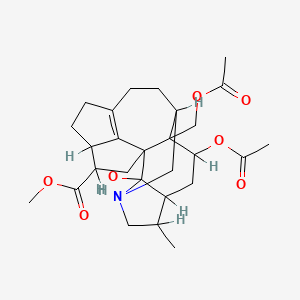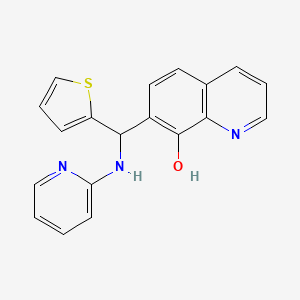
Mcl1-IN-2
Vue d'ensemble
Description
“Mcl1-IN-2” is related to MCL1 (myeloid cell leukemia-1), a widely recognized pro-survival member of the Bcl-2 (B-cell lymphoma protein 2) family . MCL1 plays a crucial role in apoptosis and is involved in emerging non-apoptotic signaling pathways . It’s a promising target for cancer therapy .
Synthesis Analysis
The development of MCL1 inhibitors involves blocking protein–protein interactions, which generally requires a lengthy optimization process of large, complex molecules . A structure-guided molecular design and structure-activity relationship (SAR) analysis have been carried out to study structural features contributing to MCL1 binding selectivity and affinity .
Molecular Structure Analysis
MCL1 and BCL2 are anti-apoptotic members of a large class of proteins that modulate cell viability at the outer mitochondrial membrane (OMM) . The Bcl-2 family consists of three subgroups: the anti-apoptotic members (MCL1, BCL2, BCLxL, BCLW, and BFL1/A1), the pore-forming effectors (BAK, BAX, and BOK), and the pro-apoptotic BH3-only proteins (e.g., NOXA, BIM, and PUMA) .
Chemical Reactions Analysis
MCL1 inhibitors selectively bind to MCL1, freeing pro-apoptotic proteins, BAX/BAK, which initiates apoptosis . MCL1 has abundant lysine and histidine residues, which generate an electropositive surface that influences drug interactions with the binding groove .
Physical And Chemical Properties Analysis
The molecular formula of Mcl1-IN-2 is C19H15N3OS, and its molecular weight is 333.4 g/mol . It has a complexity of 410 and a topological polar surface area of 86.3 Ų .
Applications De Recherche Scientifique
Mcl1-IN-2: Comprehensive Analysis of Scientific Research Applications
Cancer Cell Apoptosis Regulation: Mcl1-IN-2 plays a crucial role in regulating apoptosis in cancer cells. It interacts with pro-apoptotic proteins, preventing the activation of the caspase cascade which leads to cell death. This mechanism allows cancer cells to evade apoptosis, contributing to tumorigenesis and drug resistance .
Tumorigenesis and Prognosis: The overexpression of MCL-1 is frequently observed in various tumor types. Its presence is closely associated with the development of tumors, poor prognosis, and resistance to conventional treatments .
Drug Interaction Surface: MCL-1’s structure, abundant in lysine and histidine residues, creates an electropositive surface that significantly influences drug interactions. This characteristic makes it a critical factor in the design of targeted cancer therapies .
Mitochondrial Priming Status: The effectiveness of MCL-1 inhibitors in cancer treatment is closely linked to the mitochondrial priming status of tumor cells. This dependency profile guides the application strategies for MCL-1 inhibitors as a new class of anti-cancer drugs .
Antitumor Drug Target: Mcl1-IN-2 is considered a promising target for antitumor drugs due to its critical role in regulating apoptosis. Innovative approaches are being developed to identify Mcl1 inhibitors, overcoming limitations in conformation sampling and data mining .
Orientations Futures
Propriétés
IUPAC Name |
7-[(pyridin-2-ylamino)-thiophen-2-ylmethyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-19-14(9-8-13-5-3-11-21-17(13)19)18(15-6-4-12-24-15)22-16-7-1-2-10-20-16/h1-12,18,23H,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJKSTJCIAGPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mcl1-IN-2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Mcl1 considered a promising target for cancer therapy?
A1: Mcl1, short for Myeloid cell leukemia 1, is an anti-apoptotic protein that helps regulate programmed cell death (apoptosis). [, , ] Overexpression of Mcl1 is frequently observed in various cancers, contributing to tumor cell survival and resistance to chemotherapy. [, , , ] Inhibiting Mcl1 can make cancer cells more susceptible to cell death, making it an attractive target for drug development.
Q2: How do Mcl1 inhibitors work?
A2: Mcl1 inhibitors typically bind directly to the Mcl1 protein, disrupting its interaction with pro-apoptotic proteins like BAK and BAX. [] This disruption allows the pro-apoptotic proteins to function, leading to the activation of caspases and ultimately, cell death.
Q3: What are some of the challenges in developing selective Mcl1 inhibitors?
A3: Mcl1 shares structural similarities with other Bcl-2 family proteins, making it difficult to design inhibitors that specifically target Mcl1 without affecting other family members. [] Off-target effects on other Bcl-2 proteins could lead to unwanted side effects.
Q4: Have any Mcl1 inhibitors shown promise in preclinical or clinical studies?
A4: Yes, several Mcl1 inhibitors have demonstrated anti-tumor activity in preclinical models. [] While clinical trials are ongoing, early results suggest potential benefits, but further research is needed to confirm efficacy and safety.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



